1-(1-环丙基乙基)-2,5-二氢-1H-吡咯-2,5-二酮

描述

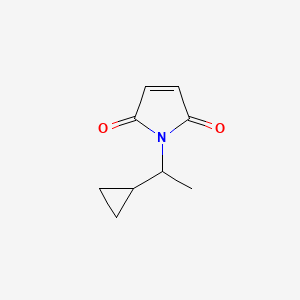

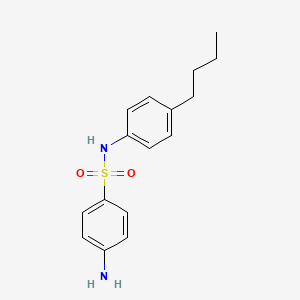

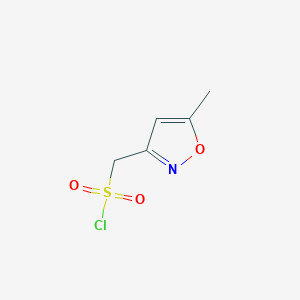

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药:麻醉剂和镇静剂应用

该化合物在医疗领域显示出作为镇静剂的潜力。 研究表明,该化合物的衍生物,如西普福尔,正在被研究其在需要机械通气的重症监护室患者镇静方面的疗效和安全性 。 西普福尔是一种新的麻醉剂,它与丙泊酚类似,结合到 GABA A 受体上,但亲和力更强,可能提供临床优势 .

农业:杀虫剂开发

虽然关于 1-(1-环丙基乙基)-2,5-二氢-1H-吡咯-2,5-二酮 在农业中的使用方面的具体数据有限,但其结构成分,如环丙基,通常被用于开发杀虫剂和杀虫剂。 该化合物的反应性可用于创建新的害虫防治剂 .

材料科学:聚合物合成

具有环丙基的化合物,如所讨论的化合物,可用于材料科学,特别是在聚合物的合成中。 它们独特的化学结构可以在加入到聚合物链中时赋予强度和柔韧性 .

环境科学:污染物降解

含环丙基的化合物的反应性也使其成为环境应用的候选者,例如污染物的降解。 它们参与化学反应的潜力可用于分解环境中的有害物质 .

能源生产:燃料添加剂

在能源领域,该化合物的衍生物可被用作添加剂,以提高燃油效率或减少排放。 环丙基的高反应性可能增强燃烧过程或有助于生物燃料的合成 .

化学合成:有机化合物的构建块

该化合物在化学合成中特别有价值,因为它可以作为构建块来创建各种有机化合物。 其环丙基部分是许多合成路线中的关键特征,为复杂的分子结构提供了一个途径 .

药物研究:药物开发

存在于 1-(1-环丙基乙基)-2,5-二氢-1H-吡咯-2,5-二酮 中的结构基序通常存在于具有药理活性的分子中。 它可以作为开发新药的支架,在治疗各种疾病方面具有潜在应用 .

作用机制

Target of Action

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Cyclaniliprole, is an insecticide that primarily targets a variety of insect pests . It is highly effective against numerous insect pests in various orders, including Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera .

Mode of Action

The mode of action of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves the selective activation of the ryanodine receptor (RyR) in the sarcoplasmic reticulum of target insect pests . Once exposed, through contact or ingestion, the compound attaches to the insect RyR, inducing the uncontrolled release of calcium stores present in muscle cells . This leads to immediate feeding cessation, muscle contraction, paralysis, and eventual death of the insect .

Biochemical Pathways

The biochemical pathways affected by 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione are primarily related to muscle contraction and calcium regulation in the target insects . The uncontrolled release of calcium stores disrupts normal cellular processes, leading to paralysis and death .

Pharmacokinetics

It is known that the compound has a low aqueous solubility and is non-volatile . This suggests that it may have good bioavailability in the target organisms, although further studies would be needed to confirm this.

Result of Action

The result of the action of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is the effective control of a wide range of insect pests . By disrupting calcium regulation and muscle contraction, it causes immediate feeding cessation, paralysis, and death in the target insects .

Action Environment

The action of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione may be influenced by environmental factors. It is known to be environmentally persistent , suggesting that it may remain effective for a long period after application. It is also known to be highly toxic to bees and moderately toxic to earthworms , indicating that its use must be carefully managed to minimize harm to non-target organisms.

属性

IUPAC Name |

1-(1-cyclopropylethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(7-2-3-7)10-8(11)4-5-9(10)12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYHKRNBTUYMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)

![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)

![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1371044.png)

![[(3-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B1371045.png)